2,2-Difluoro-4-(1H-pyrazol-1-yl)butanoic acid
Description
2,2-Difluoro-4-(1H-pyrazol-1-yl)butanoic acid is a fluorinated carboxylic acid derivative featuring a pyrazole moiety at the fourth carbon of a butanoic acid backbone.
Structure
3D Structure
Properties
IUPAC Name |
2,2-difluoro-4-pyrazol-1-ylbutanoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8F2N2O2/c8-7(9,6(12)13)2-5-11-4-1-3-10-11/h1,3-4H,2,5H2,(H,12,13) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KTXHULIPTSDDKQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN(N=C1)CCC(C(=O)O)(F)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8F2N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
190.15 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,2-Difluoro-4-(1H-pyrazol-1-yl)butanoic acid typically involves the introduction of the difluoro group and the pyrazole ring onto a butanoic acid backbone. One common method involves the reaction of a difluorobutanoic acid derivative with a pyrazole compound under specific conditions. The reaction conditions often include the use of a base such as sodium hydride or potassium carbonate, and the reaction is carried out in an organic solvent like dimethylformamide (DMF) or tetrahydrofuran (THF) at elevated temperatures .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis equipment, and stringent quality control measures to ensure high purity and yield .
Chemical Reactions Analysis
Types of Reactions
2,2-Difluoro-4-(1H-pyrazol-1-yl)butanoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol.
Substitution: The fluorine atoms can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide (NaN3) or potassium cyanide (KCN).
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield difluoroketones, while reduction can produce difluoroalcohols .
Scientific Research Applications
2,2-Difluoro-4-(1H-pyrazol-1-yl)butanoic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of fluorinated pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activity, including antifungal and antibacterial properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases where fluorinated compounds have shown efficacy.
Mechanism of Action
The mechanism of action of 2,2-Difluoro-4-(1H-pyrazol-1-yl)butanoic acid involves its interaction with specific molecular targets and pathways. The presence of fluorine atoms can enhance the compound’s binding affinity to enzymes and receptors, thereby modulating their activity. The pyrazole ring can interact with various biological targets, leading to potential therapeutic effects .
Comparison with Similar Compounds
b. 4-(1-(2,2-Difluoroethyl)-1H-pyrazol-4-yl)benzoic Acid
- Structure : Features a difluoroethyl (-CH₂CF₂H) group on the pyrazole nitrogen and a benzoic acid backbone.
- Properties: The difluoroethyl group may enhance metabolic resistance, similar to the target compound’s difluorobutanoic chain. However, the benzoic acid moiety introduces aromaticity, affecting electronic distribution and solubility .
2.2. Comparison with Butanoic Acid Esters
a. Esters in Sweetness Enhancement
- Examples: Butanoic acid ethyl ester, hexyl ester, and octyl ester ().
- Key Differences: Esters lack the carboxylic acid group, increasing volatility and aroma (e.g., fruity notes) but reducing hydrogen-bonding capacity.
b. Fluorination Effects
- The target compound’s difluoro substitution likely lowers pKa compared to non-fluorinated butanoic acids, increasing acidity. This could improve membrane permeability in drug design, a property absent in esters .
a. Physical Properties
| Compound | Molecular Weight (g/mol) | Key Substituents | Solubility (Predicted) |
|---|---|---|---|
| Target Compound | ~208.15 | -CF₂, -COOH | Moderate (polar solvents) |
| 4-[4-Methyl-3-(CF₃)-pyrazolyl] acid | 294.09 | -CF₃, -CH₃, -COOH | Low (lipophilic) |
| Butanoic acid ethyl ester | 116.16 | -COOEt | High (organic solvents) |
Biological Activity
2,2-Difluoro-4-(1H-pyrazol-1-yl)butanoic acid is a fluorinated organic compound that has garnered attention for its potential biological activities, particularly in the fields of medicine and agriculture. Its unique structure, which combines a difluoro group with a pyrazole moiety, may influence its reactivity and interaction with biological systems.
Chemical Structure and Properties
The molecular formula of this compound is CHFNO. The presence of fluorine atoms enhances the compound's lipophilicity and can improve its binding affinity to various biological targets.
The biological activity of this compound is hypothesized to stem from its ability to interact with specific enzymes and receptors. The fluorine atoms may enhance the compound's binding affinity, while the pyrazole ring can facilitate interactions with various biological targets, potentially leading to therapeutic effects.
Antimicrobial Activity
Research indicates that this compound exhibits antifungal and antibacterial properties . It has been tested against several strains of bacteria and fungi, showing promising results in inhibiting growth.
| Microorganism | Activity | Reference |
|---|---|---|
| E. coli | Moderate | |
| S. aureus | High | |
| Candida albicans | Moderate |
Enzyme Inhibition
The compound has also been studied for its potential to inhibit specific enzymes involved in metabolic pathways. For example, it has shown activity against dihydroorotate dehydrogenase (DHODH), an enzyme critical for pyrimidine biosynthesis.
Study 1: Antibacterial Efficacy
A study evaluated the antibacterial efficacy of this compound against Staphylococcus aureus. The results indicated a significant reduction in bacterial viability at concentrations above 50 µg/mL, suggesting its potential as an antibacterial agent.
Study 2: Antifungal Properties
In another study focusing on antifungal activity, the compound was tested against Candida albicans. The compound displayed a minimum inhibitory concentration (MIC) of 100 µg/mL, indicating moderate antifungal activity that could be further optimized through structural modifications.
Synthetic Methods
The synthesis of this compound typically involves:
- Formation of the Pyrazole Ring : Reaction of a suitable hydrazine derivative with an appropriate carbonyl compound.
- Introduction of the Difluoro Group : Utilizing fluorinating agents such as sulfur tetrafluoride.
- Coupling with Butanoic Acid : Employing coupling agents under controlled conditions to form the final product.
Q & A
Basic Research Questions
Q. What are the common synthetic routes for preparing 2,2-difluoro-4-(1H-pyrazol-1-yl)butanoic acid, and how are intermediates characterized?
- Methodological Answer : Synthesis typically involves multi-step reactions, such as Mannich-type alkylation or nucleophilic substitution. For example, pyrazole derivatives are often synthesized via coupling reactions using palladium catalysts (e.g., Pd(OAc)₂) under inert atmospheres, followed by hydrolysis to yield carboxylic acids. Key intermediates (e.g., esters or nitriles) are characterized via HPLC for purity, FTIR for functional groups (e.g., C=O stretch at ~1700 cm⁻¹), and NMR (¹⁹F NMR for fluorinated groups). Reaction conditions (e.g., temperature, solvent polarity) are optimized using fractional factorial design to minimize side products .
Q. How can researchers assess the stability of this compound under varying pH and temperature conditions?
- Methodological Answer : Accelerated stability studies involve incubating the compound in buffered solutions (pH 1–13) at 25–60°C. Samples are analyzed at intervals using LC-MS to track degradation products (e.g., decarboxylation or defluorination). Kinetic modeling (e.g., Arrhenius plots) predicts shelf-life, while differential scanning calorimetry (DSC) assesses thermal decomposition thresholds. Stability data are validated via triplicate trials to ensure reproducibility .
Q. What analytical techniques are critical for confirming the structural integrity of fluorinated pyrazole derivatives?
- Methodological Answer : High-resolution mass spectrometry (HRMS) confirms molecular weight (±2 ppm accuracy). X-ray crystallography (as in ) resolves crystal packing and bond angles, while ¹H/¹³C/¹⁹F NMR spectra validate substituent positions. For fluorinated moieties, ¹⁹F NMR chemical shifts (δ -100 to -200 ppm) distinguish CF₂ groups from trifluoromethyl derivatives. Computational tools (e.g., Gaussian) model electron density maps to cross-verify experimental data .
Advanced Research Questions
Q. How can computational reaction path search methods optimize the synthesis of this compound?
- Methodological Answer : Quantum chemical calculations (e.g., DFT at B3LYP/6-31G* level) model transition states and energy barriers for fluorination steps. Tools like GRRM17 or AFIR predict competing pathways, while machine learning (e.g., neural networks) prioritizes reaction conditions (e.g., solvent, catalyst loading) from historical data. Experimental validation follows a reduced factorial design (e.g., Taguchi L9 array) to minimize trials. ICReDD’s workflow () integrates computational predictions with robotic screening for rapid iteration .
Q. What strategies resolve contradictions in bioactivity data for pyrazole-carboxylic acid derivatives?
- Methodological Answer : Contradictory results (e.g., antimicrobial activity in vs. inactivity in other studies) require meta-analysis of structure-activity relationships (SAR). Variables like lipophilicity (logP), fluorine substitution patterns, and bacterial strain specificity are analyzed via multivariate regression. Replication studies under standardized CLSI protocols (e.g., broth microdilution) control for variables like inoculum size. Data inconsistencies are addressed using Bayesian statistical models to quantify uncertainty .
Q. How do reactor design parameters influence the scalability of fluorinated pyrazole syntheses?
- Methodological Answer : Continuous-flow reactors enhance heat/mass transfer for exothermic fluorination steps. Computational fluid dynamics (CFD) simulates mixing efficiency and residence time distributions. Membrane separation (, RDF2050104) isolates acidic byproducts in real-time. Pilot-scale trials use dimensionless scaling (e.g., Reynolds/Peclet numbers) to maintain reaction kinetics. Process analytical technology (PAT) monitors critical quality attributes (CQAs) like yield and impurity profiles .
Q. What advanced statistical methods improve the robustness of experimental designs for derivatizing pyrazole-carboxylic acids?
- Methodological Answer : D-optimal designs screen >5 variables (e.g., reagent stoichiometry, temperature gradients) with minimal runs. Response surface methodology (RSM) maps non-linear interactions between factors (e.g., pH and catalyst type). Contour plots identify optimal regions for yield (>90%) and purity (>98%). For reproducibility, nested ANOVA accounts for batch-to-batch variability, while principal component analysis (PCA) reduces dimensionality in multi-parametric datasets .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
